6-Fluoro-2,8-dimethyl-5-nitroquinoline
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Overview
Description
6-Fluoro-2,8-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline typically involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor. Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
6-Fluoro-2,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .
Scientific Research Applications
6-Fluoro-2,8-dimethyl-5-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,8-dimethyl-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The incorporation of a fluorine atom enhances its biological activity by increasing its stability and ability to interact with biological molecules. The compound may inhibit various enzymes, leading to its antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
6-Fluoro-2,8-dimethyl-5-nitroquinoline can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structures but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific biological activities and stability, make it distinct from other fluorinated quinolines .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-5-9(12)11(14(15)16)8-4-3-7(2)13-10(6)8/h3-5H,1-2H3 |
InChI Key |
KUSFOGDOOZXKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)[N+](=O)[O-] |
Origin of Product |
United States |
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